
Lutetium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium chloride (LuCl₃) exists in anhydrous (LuCl₃, CAS 10099-66-8) and hexahydrate (LuCl₃·6H₂O, CAS 15230-79-2) forms. The hexahydrate is a colorless or white crystalline solid with a molecular weight of 389.42 g/mol, density of 3.98 g/cm³, and melting point of 892°C . It is highly soluble in water and moderately soluble in ethanol (0.073 mol/dm³ at 25°C) .
Vorbereitungsmethoden
Fundamental Principles of Lutetium Chloride Synthesis
This compound is typically synthesized through the dissolution of lutetium oxide (Lu₂O₃) in hydrochloric acid (HCl). The general reaction is:
2\text{O}3 + 6\text{HCl} \rightarrow 2\text{LuCl}3 + 3\text{H}2\text{O}Lu2O3+6HCl→2LuCl3+3H2O
However, the preparation of radioisotopic lutetium-177 chloride introduces complexities due to the need for neutron activation, radiation shielding, and stringent purification protocols. Two primary production pathways exist:
-
Direct neutron activation of enriched lutetium-176 (¹⁷⁶Lu) targets.
-
Indirect production via neutron irradiation of ytterbium-176 (¹⁷⁶Yb), which decays to lutetium-177 .
The choice between carrier-added (CA) and no-carrier-added (NCA) lutetium-177 significantly impacts specific activity, radionuclidic purity, and suitability for medical applications .
Carrier-Added Lutetium-177 Chloride Production
Irradiation and Target Processing
The direct method involves irradiating ¹⁷⁶Lu-enriched lutetium oxide (¹⁷⁶Lu₂O₃) in nuclear reactors. A thermal neutron flux of 2.0×10¹⁴ n·cm⁻²·s⁻¹ for 25 days induces the ¹⁷⁶Lu(n,γ)¹⁷⁷Lu reaction . Post-irradiation processing in shielded facilities includes:
-
Mechanical crushing of quartz target tubes containing irradiated Lu₂O₃.
-
Acid dissolution using 0.1–5 M HCl at 40–100°C to form LuCl₃ .
-
Vacuum concentration to achieve high-activity solutions (>50 GBq/mL) .
Table 1: Key Parameters for Carrier-Added ¹⁷⁷LuCl₃ Production
Parameter | Value/Range |
---|---|
Neutron flux | 2.0×10¹⁴ n·cm⁻²·s⁻¹ |
Irradiation time | 25 days |
HCl concentration | 0.1–5 M |
Dissolution temperature | 40–100°C |
This method yields solutions with ≤12.6 µg/mL lutetium , achieving specific activities of 300–500 GBq/mg . However, it produces the long-lived impurity ¹⁷⁷mLu (T₁/₂=160 days), complicating waste management .
No-Carrier-Added Lutetium-177 Chloride Synthesis
¹⁷⁶Yb Irradiation and Decay Pathway
Indirect production via ¹⁷⁶Yb irradiation avoids carrier lutetium:
176Yb+n→177Ybβ−177Lu(T1/2=1.9 hours)
This route provides specific activities >3,000 GBq/mg , essential for peptide receptor radionuclide therapy (PRRT) .
Chromatographic Purification Systems
Recent advancements employ cation-exchange chromatography with α-hydroxyisobutyric acid (α-HIBA) eluents :
-
Separation column : Pre-saturated with 0.01–0.5 M α-HIBA/ammonium buffer (pH=4.5).
-
Purification column : Water-impregnated resin for residual Yb³⁺ removal .
Table 2: Chromatographic Conditions for NCA ¹⁷⁷LuCl₃
Parameter | Separation Column | Purification Column |
---|---|---|
Stationary phase | Cation-exchange resin | Cation-exchange resin |
Eluent | 0.01–0.5 M α-HIBA | Deionized water |
Flow rate | 1.0 mL/min | 0.5 mL/min |
Yb/Lu separation factor | >10³ | >10⁴ |
This method achieves radiochemical yields >95% with Yb contamination <0.01 ppm .
Automated Synthesis Platforms for Clinical Applications
The Modular-Lab Pharm Tracer system automates ¹⁷⁷LuCl₃ labeling processes :
-
Reaction vial heating : 80°C for 20 minutes in 0.4 M ammonium acetate buffer.
-
C18 cartridge purification : Removes unbound ¹⁷⁷Lu³⁺ using ethanol/saline eluents.
-
Sterile filtration : 0.22 µm membrane filtration ensures apyrogenicity .
Automated systems reduce operator radiation exposure and improve batch consistency, with radiochemical purity >99% achievable .
Comparative Analysis of Production Methods
Table 3: Carrier-Added vs. No-Carrier-Added ¹⁷⁷LuCl₃
Characteristic | Carrier-Added | No-Carrier-Added |
---|---|---|
Specific activity | 300–500 GBq/mg | >3,000 GBq/mg |
¹⁷⁷mLu impurity | 0.01–0.1% | Not detected |
Peptide labeling efficiency | 70–80% | 90–95% |
Production cost | $150–$200/mCi | $300–$400/mCi |
The carrier-added method remains prevalent for industrial-scale production, while NCA ¹⁷⁷Lu dominates therapeutic applications requiring high specific activities .
Wissenschaftliche Forschungsanwendungen
Radiopharmaceuticals
Lutetium-177 chloride (Lu-177), derived from lutetium chloride, is a prominent radiopharmaceutical used in targeted cancer therapies. It is particularly effective for treating neuroendocrine tumors and prostate cancer. The mechanism involves attaching Lu-177 to molecules that specifically target cancer cells, allowing localized radiation to destroy malignant tissues while minimizing damage to surrounding healthy cells .
Clinical Trials and Efficacy:
- 177Lu-DOTATATE : Used for treating neuroendocrine tumors, showing significant efficacy in clinical trials with thousands of patients treated .
- 177Lu-PSMA : A promising therapy for prostate cancer, demonstrating positive outcomes in various studies .
The following table summarizes some key lutetium-177 tracer complexes used in radiotherapy:
Tracer Complex | Indication |
---|---|
177Lu-DOTATOC | Radiotherapy of neuroendocrine tumors |
177Lu-DOTANOC | Radiotherapy of neuroendocrine tumors |
177Lu-PSMA | Radiotherapy of prostate cancer |
177Lu-EDTMP | Palliative treatment of metastatic bone pain |
Safety and Toxicity Studies
Research has investigated the safety profile of this compound. An acute toxicity study indicated that intravenous administration can impair blood clotting, but no significant adverse effects were observed in long-term animal studies . Furthermore, lutetium tends to accumulate in bones and the liver, with limited absorption through the gastrointestinal tract .
Materials Science Applications
This compound plays a vital role in materials science, particularly in the development of high-performance materials.
High-Performance Alloys and Catalysts
Due to its high density and melting point, lutetium is utilized in creating specialized alloys and catalysts essential for aerospace and defense applications. These materials exhibit superior durability and performance under extreme conditions .
Optical Materials
Lutetium-based compounds are integral to producing high-index optical materials. These materials enhance the performance of optical lenses and laser systems used in advanced imaging technologies .
Electronics and Imaging Systems
This compound is employed in electronics, particularly in the production of phosphors used in light-emitting diodes (LEDs) and imaging systems.
Phosphors for Imaging Systems
Lutetium-based phosphors are crucial for various imaging modalities, including medical diagnostics. They contribute to improved image quality and sensitivity in detection systems .
Scintillators
Lutetium(III) chloride is also utilized in scintillators—materials that emit light when exposed to radiation. These scintillators are essential for gamma-ray detection and other high-energy particle detection applications, making them invaluable in both medical diagnostics and scientific research .
Lutetium-177 in Clinical Trials
A review of clinical trials involving lutetium-177 shows its expanding role in oncology:
- Over 4,000 patients have been treated with various lutetium-177 labeled tracers.
- Ongoing trials continue to explore its efficacy across different cancer types, including kidney cancer and lymphoma .
Development of New Radiopharmaceuticals
Research institutions are actively developing new formulations using this compound:
Wirkmechanismus
The mechanism of action of lutetium chloride, particularly its derivative lutetium-177, involves the delivery of ionizing radiation to target cells. Lutetium-177 binds to specific receptors on cancer cells, and the beta-minus emission from lutetium-177 delivers radiation to these cells and surrounding cells. This localized radiation destroys the cancer cells while minimizing damage to healthy tissue .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Lanthanide Chlorides
Lutetium chloride shares properties with other lanthanide chlorides (e.g., YbCl₃, TmCl₃, ErCl₃) but exhibits distinct differences in solubility, extraction behavior, toxicity, and applications.
Physical and Chemical Properties
Property | LuCl₃·6H₂O | YbCl₃·6H₂O | TmCl₃·6H₂O | ErCl₃·6H₂O |
---|---|---|---|---|
Molecular Weight (g/mol) | 389.42 | 387.38 | 385.37 | 381.71 |
Density (g/cm³) | 3.98 | ~3.8* | ~3.7* | ~3.6* |
Melting Point (°C) | 892 | 850 | 821 | 774 |
Solubility in Water | High | High | High | High |
Solubility in Ethanol | 0.073 mol/dm³ | 0.085 mol/dm³* | 0.092 mol/dm³* | 0.105 mol/dm³* |
*Values estimated based on lanthanide contraction trends; lighter lanthanides generally exhibit higher solubility due to larger ionic radii .
Thermodynamic and Extraction Behavior
- Distribution Ratios : In solvent extraction with OcTolPTA, distribution ratios increase from lanthanum (La) to lutetium (Lu) in chloride media, making LuCl₃ easier to separate than lighter lanthanides .
- Kinetics : LuCl₃ extraction with HEH(EHP) is temperature-dependent, with higher efficiency at elevated temperatures .
Toxicity
*Inferred from studies showing lanthanide chlorides share low oral absorption (<0.1%) and higher toxicity via intravenous routes .
Solubility in Non-Aqueous Solvents (Selected Data)
Compound | Solubility in Ethanol (mol/dm³) | Temperature (°C) | Reference Page |
---|---|---|---|
LuCl₃ | 0.073 | 25 | |
YbCl₃ | 0.085* | 25 | (p. 359) |
TmCl₃ | 0.092* | 25 | (p. 348) |
Extraction Efficiency in Chloride Media
Lanthanide | Distribution Ratio (OcTolPTA/Chloroform) |
---|---|
La | 0.5 |
Nd | 1.2 |
Lu | 3.8 |
LuCl₃ exhibits the highest distribution ratio, enabling efficient separation .
Biologische Aktivität
Lutetium chloride, particularly in its radioactive form Lutetium-177 chloride (177LuCl3), has garnered significant attention in the field of nuclear medicine, primarily for its applications in targeted radiotherapy. This article explores the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, toxicity, and therapeutic efficacy.
Overview of this compound
This compound is a compound of the lanthanide series, with Lutetium-177 being a radioisotope used in various therapeutic applications. The unique properties of 177Lu, such as its half-life of approximately 6.7 days and its emission of beta particles and gamma rays, make it suitable for targeted radionuclide therapy.
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of 177LuCl3 reveals rapid distribution and clearance from the bloodstream following intravenous administration. Key findings from studies include:
- Rapid Clearance : Within 5 minutes post-injection, only 1.52% of the injected activity remains in the blood, dropping to negligible levels within an hour .
- Target Organ Distribution : The primary sites for accumulation are the liver, spleen, and bones. For instance, after one hour, the liver contains approximately 9.56% of the injected activity per gram, while bone uptake increases significantly over time .
- Long Biological Half-Life in Bone : The biological half-life in soft tissues ranges from 10 to 40 days; however, it is notably longer in skeletal tissues due to continuous uptake .
Table 1: Biodistribution of 177LuCl3 Post-Injection
Time (hours) | Liver (%ID/g) | Spleen (%ID/g) | Bone (%ID/g) |
---|---|---|---|
0.083 | 9.56 | 5.26 | 0.01 |
12 | - | - | 0.23 |
28 | - | - | ~0.06 |
Toxicity Studies
Toxicological assessments have provided insights into the safety profile of this compound:
- Acute Toxicity : Studies indicate that this compound has a median lethal dose (LD50) of approximately 4,441 mg/kg when administered orally in mice . Symptoms observed included ataxia and labored respiration.
- Chronic Effects : Long-term studies show no significant adverse effects on hematology or organ histology following repeated exposure . However, some studies suggest potential impairment in blood clotting following intravenous administration .
Therapeutic Applications
Lutetium-177 is primarily utilized in targeted therapies for malignancies such as prostate cancer:
- Prostate-Specific Membrane Antigen (PSMA) : Recent studies have highlighted the efficacy of 177Lu-PSMA therapy for metastatic castration-resistant prostate cancer (mCRPC). In a clinical trial involving elderly patients, approximately 60% exhibited a decline in prostate-specific antigen (PSA) levels by at least 50% .
Table 2: Clinical Efficacy of 177Lu-PSMA
Study Type | Patient Cohort | PSA Decline ≥50% |
---|---|---|
Phase II Trial | Men aged >75 years | ~60% |
Retrospective Analysis | mCRPC patients | Similar efficacy |
Mechanistic Insights
Research has indicated that Lutetium can interact with biological systems at a molecular level:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for measuring the solubility of LuCl₃·6H₂O in non-aqueous solvents?
Use isothermal saturation techniques under controlled humidity (e.g., in a dry box) to prevent hydration changes. Measure dissolved Lu³⁺ via atomic absorption spectroscopy or inductively coupled plasma (ICP) analysis after evaporating the solvent at 200–400°C. Calibrate temperature precisely (±0.1°C) and account for solvent purity, as impurities like water can skew results. For example, Sakharova and Ezhova reported solubility values using 96.8% ethanol, while Mikheev and Kamenskaya used LuCl₃·3C₆H₁₈N₃₀P as a solvent .
Q. What safety protocols should be followed when handling lutetium chloride in laboratory settings?
Use impermeable gloves (tested for chemical resistance) and goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods. Although no specific respiratory protection is mandated, ensure proper ventilation. Store LuCl₃ in airtight containers to prevent hydrolysis or moisture absorption, as hydrated forms may alter reactivity .
Q. How can researchers verify the purity of LuCl₃·6H₂O for synthetic applications?
Perform elemental analysis (e.g., ICP-MS) to quantify lutetium content (>99.95% Lu₂O₃/TREO). Test for impurities like Fe₂O₃ (<0.001%) and SiO₂ (<0.002%) using X-ray fluorescence or spectrophotometry. Dissolve samples in water to confirm clarity and absence of precipitates, which indicate contamination .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for LuCl₃·6H₂O be resolved?
Cross-validate solvent composition, hydration state, and temperature controls. For example, Lyubimov and Batyaev observed enhanced Lu₂O₃ solubility in SnCl₄/POCl₃ mixtures due to ligand exchange, whereas other studies used simpler solvents. Replicate experiments under identical conditions and use advanced data treatments (e.g., activity coefficient corrections for ionic strength) .
Q. What methodological considerations are critical for subchronic toxicity studies of this compound in animal models?
Use dose ranges spanning 5–590 mg Lu/kg-day (based on 90-day rat studies) and monitor hematological parameters (e.g., erythrocyte counts, hemoglobin) biweekly. Perform histopathological examinations of organs post-exposure. Note that Haley et al. (1964) found no adverse effects at 504 mg Lu/kg-day, suggesting a high NOAEL (No Observed Adverse Effect Level) .
Q. How can radiochemical purity of [¹⁷⁷Lu]LuCl₃ be ensured for radiopharmaceutical labeling?
Employ ion-exchange chromatography to isolate ¹⁷⁷Lu from co-produced ¹⁷⁷mLu (a long-lived impurity). Validate purity via gamma spectroscopy (e.g., 208 keV photopeak for ¹⁷⁷Lu) and radiometric titration. Maintain radiochemical purity >99% by optimizing irradiation time and target enrichment (e.g., ¹⁷⁶Lu-enriched targets reduce unwanted isotopes) .
Q. What techniques are used to determine hydrolysis constants of Lu³⁺ in aqueous solutions?
Use potentiometric titration in 2 M NaClO₄ under nitrogen to prevent CO₂ interference. Calculate stability constants for chloride complexes (e.g., [LuCl]²⁺) using computational models like Hyperquad. Compare results with other lanthanides (e.g., La³⁺, Pr³⁺) to assess trends in ionic radius and charge density effects .
Q. Data Analysis & Optimization
Q. How can researchers optimize the production yield of carrier-added ¹⁷⁷LuCl₃ for clinical studies?
Irradiate ¹⁷⁶Lu-enriched targets (≥99% isotopic purity) in nuclear reactors to maximize ¹⁷⁷Lu yield. Limit irradiation time to minimize ¹⁷⁷mLu formation (half-life: 160 days). Post-irradiation, dissolve targets in HCl and purify via solvent extraction (e.g., using HDEHP resins). Achieve yields of ~50 patient doses per mg of enriched Lu .
Q. What statistical approaches are recommended for analyzing rare earth toxicity data with limited sample sizes?
Apply Bayesian hierarchical models to account for variability in small datasets (e.g., n=6 rats per group). Use non-parametric tests (e.g., Kruskal-Wallis) for hematological parameters and survival analysis for subchronic studies. Meta-analyze existing rare earth data to infer Lu-specific trends .
Q. Synthesis & Characterization
Q. How does the hydration state of LuCl₃ affect its reactivity in coordination chemistry?
Anhydrous LuCl₃ reacts vigorously with Lewis bases (e.g., THF) to form adducts, while LuCl₃·6H₂O requires dehydration under vacuum (150–200°C) to activate. Characterize intermediates via XRD and TGA to confirm phase transitions. Hydrated forms are preferred for aqueous synthesis of luminescent complexes (e.g., Lu-doped scintillators) .
Q. What analytical methods are suitable for characterizing this compound nanoparticles?
Use TEM for size distribution analysis and dynamic light scattering (DLS) for colloidal stability. Confirm surface functionalization via FTIR or XPS. For in vivo applications, assess biodistribution using radiolabeled analogs (e.g., ¹⁷⁷LuCl₃) and SPECT/CT imaging .
Eigenschaften
CAS-Nummer |
10099-66-8 |
---|---|
Molekularformel |
Cl3Lu |
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
lutetium(3+);trichloride |
InChI |
InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
AEDROEGYZIARPU-UHFFFAOYSA-K |
SMILES |
Cl[Lu](Cl)Cl |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Lu+3] |
Key on ui other cas no. |
10099-66-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.